7-bromo-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide
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Overview
Description
7-BROMO-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of several heterocyclic structures, including thiophene, pyrazole, and chromene
Preparation Methods
The synthesis of 7-BROMO-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-keto ester.
Introduction of the Pyrazole Ring: The pyrazole ring is typically introduced via a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound.
Attachment of the Thiophene Group: The thiophene group is attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a thiophene boronic acid and a halogenated precursor.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Chemical Reactions Analysis
7-BROMO-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and expanding its structural complexity.
Scientific Research Applications
7-BROMO-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 7-BROMO-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Compared to other similar compounds, 7-BROMO-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE stands out due to its unique combination of heterocyclic structures. Similar compounds include:
Thiophene Derivatives: Known for their applications in medicinal chemistry and material science.
Pyrazole Derivatives: Widely studied for their biological activities, including anti-inflammatory and anticancer properties.
Chromene Derivatives: Investigated for their antioxidant and antimicrobial activities.
This compound’s distinct structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C18H12BrN3O3S |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
7-bromo-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C18H12BrN3O3S/c19-11-3-4-13-14(23)9-16(25-15(13)8-11)18(24)21-17-5-6-20-22(17)10-12-2-1-7-26-12/h1-9H,10H2,(H,21,24) |
InChI Key |
WTXWWESQYDPPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br |
Origin of Product |
United States |
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